molecular formula C19H15FN2O5S B2737225 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-12-3

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2737225
CAS No.: 865249-12-3
M. Wt: 402.4
InChI Key: DLWSVAROSOXVOJ-VZCXRCSSSA-N
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Description

(Z)-Methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a fluorinated benzothiazole derivative characterized by:

  • A Z-configuration at the imino group, critical for spatial orientation and biological interactions.
  • A 4-fluoro substituent on the benzothiazole ring, enhancing lipophilicity and metabolic stability.
  • A 2,3-dihydrobenzo[b][1,4]dioxine carbonyl moiety, providing electron-withdrawing effects and structural rigidity.
    This compound is hypothesized to act as an intermediate in cephalosporin antibiotic synthesis, leveraging the thiazole core’s reactivity for acyl transfer reactions .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S/c1-25-16(23)9-22-17-11(20)5-4-8-15(17)28-19(22)21-18(24)14-10-26-12-6-2-3-7-13(12)27-14/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSVAROSOXVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its unique structure incorporates both benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties, which are known to contribute to various biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and potential therapeutic uses.

  • Molecular Formula : C21H18N2O7S
  • Molecular Weight : 442.4 g/mol
  • CAS Number : 895447-12-8

The biological activity of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant effects .

Antidepressant Activity

Research has indicated that derivatives containing similar structural motifs exhibit significant antidepressant-like effects. For instance, compounds with benzothiazole and benzoxazole structures have shown high binding affinities for serotonin receptors, leading to reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST) .

Table 1: Binding Affinities of Related Compounds

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Antidepressant Activity
Compound A170.71High
Compound B251.5Moderate
(Z)-methylTBDTBDTBD

Case Studies

  • Study on Benzothiazole Derivatives :
    A series of benzothiazole derivatives were synthesized and evaluated for their antidepressant properties. The study demonstrated that modifications in the dihydrobenzo[b][1,4]dioxine structure significantly influenced their binding affinities and biological activities .
  • Pharmacological Screening :
    In a pharmacological screening of related compounds, several exhibited promising results in reducing depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic signaling pathways, suggesting that (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate could be a candidate for further development as an antidepressant agent .

Toxicology and Safety Profile

While specific toxicological data on (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is limited, related compounds have undergone preliminary safety assessments. It is essential to conduct comprehensive toxicity studies to evaluate potential side effects and establish safe dosage ranges for therapeutic use.

Comparison with Similar Compounds

Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

  • Key Differences: Substituents: Lacks the 4-fluoro group and dihydrodioxine carbonyl. Instead, it has a methoxyimino group. Application: Widely used as an acylating agent for cephalosporins (e.g., cefotaxime) due to its reactive amino-thiazole core .
  • Physicochemical Properties :
    • Lower molecular weight (MW ≈ 255 g/mol vs. ~420 g/mol for the target compound).
    • Reduced lipophilicity (logP ≈ 1.2 vs. ~2.5 for the fluorinated analog).
  • Crystallography : Exhibits N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .

(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

  • Key Differences :
    • Electron-Withdrawing Group : Features a 4-nitrobenzoyl group instead of dihydrodioxine.
    • Reactivity : The nitro group enhances electrophilicity but reduces metabolic stability compared to the target compound’s dihydrodioxine .
  • The dihydrodioxine moiety in the target compound offers better enzymatic resistance.

Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate

  • Key Differences: Substituents: Contains a methoxycarbonylmethoxyimino group, introducing additional ester functionality.
  • Structural Stability :
    • Intermolecular π-π interactions (centroid distance: 3.536 Å) and hydrogen bonding (N–H⋯N, R₂²(8) motifs) enhance crystal packing .
    • The 4-fluoro group in the target compound may disrupt π-π stacking but improve solubility via weak F⋯H interactions.

Comparative Data Table

Property Target Compound Methyl 2-(2-Amino-thiazol) (Z)-Ethyl 4-Nitrobenzoyl Analog
Molecular Weight (g/mol) ~420 255 395
logP (Predicted) 2.5 1.2 2.8
Key Substituent 4-F, Dihydrodioxine Methoxyimino 4-Nitrobenzoyl
Melting Point Not reported 139–140°C Not reported
Bioactivity Antibiotic intermediate Cephalosporin synthesis Potential nitrative byproducts
Crystal Interactions F-mediated H-bonding (weak) N–H⋯O, C–H⋯O Nitro π-stacking

Research Findings and Implications

  • Fluorination Effects: The 4-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends in fluorinated pharmaceuticals .
  • Dihydrodioxine vs. Nitrobenzoyl : The dihydrodioxine moiety provides a balance between electron withdrawal and stability, avoiding the toxicity risks associated with nitro group reduction .
  • Stereochemical Influence : The Z-configuration ensures proper spatial alignment for acyl transfer in antibiotic synthesis, contrasting with E-isomers that may exhibit reduced reactivity .

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